Noscapine hydrochloride
Overview
Description
Noscapine hydrochloride is a non-sedating isoquinoline alkaloid primarily used for its antitussive (cough-suppressing) properties . It is also known as Narcotine . It has been isolated from numerous species of the family Papaveraceae (poppy family) and lacks significant hypnotic, euphoric, or analgesic effects, which gives it a very low addictive potential .
Molecular Structure Analysis
Noscapine hydrochloride has a molecular formula of C22H24ClNO7 . Its molecular weight on an anhydrous basis is 449.88 . The structure of Noscapine has been elucidated as (S)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1(3H)-isobenzofuranone .Scientific Research Applications
Antitussive Application
Noscapine HCl: is widely recognized for its antitussive (cough-suppressing) properties. It operates by diminishing the activity of the cough center in the brain, providing relief without the addictive, sedative, or euphoric effects typically associated with opioids .
Anticancer Potential
Research has highlighted Noscapine HCl as a promising anticancer agent. It interferes with microtubule function, which is crucial for cell division, thereby inhibiting the proliferation of cancer cells. Its ability to influence the NF-κB pathway and suppress proteins that aid in cancer cell survival makes it a valuable candidate for cancer therapy .
Anti-inflammatory Properties
Ongoing studies are exploring the anti-inflammatory capabilities of Noscapine HCl . Its potential to modulate inflammatory pathways could make it an effective treatment for conditions characterized by excessive inflammation .
Pharmacokinetic Research
Noscapine HCl: exhibits significant pharmacokinetic variability, which has led to the development of a semi-mechanistic population pharmacokinetic model. This model helps in understanding the drug’s metabolism and could facilitate the pharmacokinetic/pharmacodynamic development of noscapine, especially considering factors like hepatic first-pass extraction and CYP2C9 genotypes .
Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier positions it as a potential treatment for neurodegenerative and psychiatric diseases. Its therapeutic efficacy has been demonstrated in animal models of Parkinson’s disease and multiple sclerosis, among others .
Antiviral Research
Recent studies have shown that Noscapine HCl can bind to the main protease (Mpro) of SARS-CoV-2, suggesting its use in combinatorial drug therapy. This could be particularly beneficial in managing and potentially overcoming future COVID-19 pandemics .
Treatment of Polycystic Ovary Syndrome (PCOS)
Noscapine HCl: has shown significant therapeutic efficacy in animal models of PCOS. Its pharmacological profile makes it a candidate for further exploration in the treatment of this condition .
Drug Delivery Systems
Advancements in drug delivery systems have enhanced the efficacy of Noscapine HCl . Novel techniques for targeted delivery and extended serum presence are being developed, which could improve its therapeutic potential and application in various disorders .
Mechanism of Action
Target of Action
Noscapine hydrochloride primarily targets the Sigma non-opioid intracellular receptor 1 . This receptor plays a crucial role in the mediation of noscapine’s antitussive effects . Additionally, noscapine activates p34cdc2 kinase , which is essential for inducing apoptosis .
Mode of Action
Noscapine’s interaction with its targets results in significant changes. Its antitussive effects are primarily mediated by its sigma receptor agonist activity . Experimental evidence in rats suggests that pretreatment with rimcazole, a sigma-specific antagonist, causes a dose-dependent reduction in the antitussive activity of noscapine . Furthermore, noscapine’s activation of p34cdc2 kinase plays a crucial role in inducing apoptosis .
Biochemical Pathways
Noscapine influences the NF-κB pathway , suppressing proteins that aid cancer cell survival . Additionally, metabolic studies have elucidated the pathways involved in the biotransformation of noscapine, shedding light on the role of cytochrome P450 enzymes and phase II conjugation reactions .
Pharmacokinetics
Noscapine exhibits pronounced pharmacokinetic variability . A three-compartmental model with zero-order absorption and first-order elimination process best describes the plasma data . The introduction of a liver compartment was able to describe the profound first-pass effect of noscapine . Total body weight and the CYP2C9 genotype-predicted phenotype were both identified as significant covariates on apparent clearance .
Result of Action
The molecular and cellular effects of noscapine’s action are significant. Its antitussive effects are primarily mediated by its sigma receptor agonist activity . Moreover, noscapine’s activation of p34cdc2 kinase plays a crucial role in inducing apoptosis .
Action Environment
The action, efficacy, and stability of noscapine can be influenced by various environmental factors. For instance, the CYP2C9 genotype-predicted phenotype and total body weight significantly influence the apparent clearance of noscapine . Therefore, these factors should be considered when administering noscapine hydrochloride.
Safety and Hazards
Future Directions
Noscapine and its synthetic derivatives, known as noscapinoids, are known to interact with microtubules and inhibit cancer cell proliferation . Its long safety record, widespread availability, and ease of administration make it an ideal candidate for fighting several life-threatening conditions . Recent promising docking studies on noscapine with the main protease (Mpro) of SARS-CoV-2 pave the way for combinatorial drug therapy with antiviral drugs and are hopeful in fighting and triumphing over any future COVID-19 pandemic .
properties
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7.ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H/t17-,18+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLVZFXCSKVCSH-URBRKQAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073239 | |
Record name | Noscapine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Noscapine hydrochloride | |
CAS RN |
912-60-7, 219533-73-0 | |
Record name | Noscapine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Noscapine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Noscapine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Noscapine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NOSCAPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTN62ITH9I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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